molecular formula C7H7NO B2505387 5-ethenyl-1H-pyridin-2-one CAS No. 1147938-98-4

5-ethenyl-1H-pyridin-2-one

Cat. No.: B2505387
CAS No.: 1147938-98-4
M. Wt: 121.139
InChI Key: CZFWHCXSHJKWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-1H-pyridin-2-one is an organic compound with the molecular formula C7H7NO It is a derivative of pyridinone, characterized by the presence of an ethenyl group attached to the pyridinone ring

Scientific Research Applications

5-Ethenyl-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyridone with acetylene under specific conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where 2-pyridone is reacted with vinyl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized pyridinone derivatives, reduced ethyl-pyridinone compounds, and various substituted pyridinone derivatives.

Mechanism of Action

The mechanism of action of 5-ethenyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Vinyl-1H-pyridin-2-one
  • 5-Methyl-1H-pyridin-2-one
  • 5-Phenyl-1H-pyridin-2-one

Uniqueness

5-Ethenyl-1H-pyridin-2-one is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-ethenyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-4-7(9)8-5-6/h2-5H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFWHCXSHJKWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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